N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine
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Overview
Description
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves multiple steps, including cyclization, hydrogenation, and amination reactions . The specific synthetic routes and reaction conditions can vary, but they generally involve the use of piperidine as a starting material, followed by functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: TEMPO and copper catalysts are commonly used under aerobic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine has various scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine is unique due to its specific substitution pattern on the piperidine ring, which can confer distinct chemical and biological properties compared to other similar compounds . This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H23N3 |
---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-11-9-12(10-15-14(11)16(2)3)13-7-5-6-8-17(13)4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
XVTWSVYZDWZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C |
Origin of Product |
United States |
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